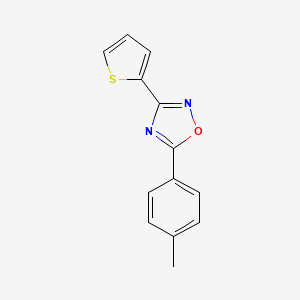![molecular formula C20H20Br2N2O5 B5306313 N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine](/img/structure/B5306313.png)
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine, also known as BFA-Leu, is a chemical compound that has been widely used in scientific research for its ability to inhibit the function of certain proteins in cells.
Mecanismo De Acción
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine inhibits the function of ARF and GBF1 by binding to their active sites and preventing them from interacting with their target proteins. This disrupts the normal functioning of the Golgi apparatus and other membrane-bound organelles, leading to changes in protein trafficking and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells, including the inhibition of protein secretion, the disruption of Golgi structure and function, and the induction of apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine in lab experiments is its specificity for ARF and GBF1, which allows researchers to selectively inhibit these proteins without affecting other cellular processes. However, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine, including the development of more potent and specific inhibitors of ARF and GBF1, the investigation of its potential therapeutic applications in cancer and other diseases, and the exploration of its effects on other cellular processes beyond membrane trafficking. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
Métodos De Síntesis
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine is synthesized by a multi-step process that involves the reaction of furoic acid with thionyl chloride to form furoyl chloride, which is then reacted with 4-bromophenylacetic acid to form the intermediate compound. The intermediate is then reacted with leucine and 5-bromo-2-aminobenzamide to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine has been used in a variety of scientific research applications, including the study of protein trafficking, membrane transport, and cell signaling pathways. It has been shown to inhibit the function of proteins such as ADP-ribosylation factor (ARF) and Golgi-specific brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1), which are involved in membrane trafficking and protein sorting.
Propiedades
IUPAC Name |
2-[[(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-bromophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Br2N2O5/c1-11(2)9-15(20(27)28)24-18(25)14(10-12-3-5-13(21)6-4-12)23-19(26)16-7-8-17(22)29-16/h3-8,10-11,15H,9H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBUORHGKVJWGD-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Br2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5306242.png)


![N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5306271.png)
![(1-{[2-(6-methoxy-2-naphthyl)-4-morpholinyl]carbonyl}cyclobutyl)amine hydrochloride](/img/structure/B5306277.png)
![3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306285.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5306303.png)
![N-[3-(benzoylamino)propyl]nicotinamide](/img/structure/B5306319.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5306320.png)

![2-(4-chloro-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B5306333.png)
![1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine](/img/structure/B5306341.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5306348.png)
![4-(hydroxymethyl)-1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5306352.png)